Bromoferrocene

organometallic synthesis ortho-deprotonation regioselective functionalization

Researchers requiring predictable regioselective ferrocene functionalization face a critical reagent choice: iodoferrocene scrambles halogens with LiTMP at -78°C, and chloroferrocene shows low Pd coupling reactivity. Bromoferrocene occupies the essential middle ground-stable enough to resist premature scrambling yet reactive enough for subsequent cross-coupling. • Enables exclusive access to 1,2-disubstituted ferrocenes via low-temperature ortho-deprotonation/electrophile trapping. • Only monohaloferrocene with a published multigram route to 1,3-diiodoferrocene (41% yield, 4 steps). • Electron-withdrawing Br substituent provides predictable redox tuning for sensors and molecular electronics.

Molecular Formula C10H9BrFe 10*
Molecular Weight 264.93
CAS No. 1273-73-0
Cat. No. B1143443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromoferrocene
CAS1273-73-0
Molecular FormulaC10H9BrFe 10*
Molecular Weight264.93
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bromoferrocene (CAS 1273-73-0): Procurement-Grade Organometallic Building Block for Catalysis and Electrochemical Applications


Bromoferrocene (CAS 1273-73-0, MFCD03093913) is a monosubstituted ferrocene derivative with a bromine atom directly attached to one cyclopentadienyl ring (molecular formula C10H9BrFe, molecular weight 264.93 g/mol) . As a solid with melting point 31-37°C, this electron-withdrawing substituent imparts distinct redox properties and enables orthogonal synthetic reactivity, distinguishing it from both unsubstituted ferrocene and other haloferrocene analogs .

Why Bromoferrocene Cannot Be Readily Replaced by Chloroferrocene or Iodoferrocene in Regioselective Synthesis


Haloferrocenes exhibit dramatically divergent reactivity profiles under identical reaction conditions. While iodoferrocenes undergo rapid halogen scrambling with LiTMP even at -78°C, precluding selective ortho-deprotonation, and chloroferrocenes display lower electrophilic reactivity in palladium-catalyzed cross-couplings, bromoferrocene occupies a critical middle ground: sufficient stability to resist premature scrambling at low temperatures while maintaining adequate reactivity for subsequent functionalization [1]. Substituting one haloferrocene for another without re-optimization of reaction parameters typically results in complete synthetic failure, not merely reduced yield [2].

Quantitative Differentiation Evidence: Bromoferrocene vs. Closest Analogs


Ortho-Deprotonation Selectivity: Bromoferrocene Enables Regioselective 1,2-Disubstitution Unlike Iodoferrocene

In LiTMP-mediated ortho-deprotonation, bromoferrocene achieves efficient and selective 1,2-substitution at low temperature, whereas iodoferrocene undergoes complete halogen scrambling even at -78°C before electrophile addition, rendering selective transformation impossible. Chloroferrocene also undergoes selective ortho-deprotonation without scrambling, but its lower reactivity in subsequent cross-coupling limits downstream versatility compared to bromoferrocene [1]. Bromoferrocene thus uniquely balances stability and reactivity for accessing 1,2-disubstituted ferrocenes.

organometallic synthesis ortho-deprotonation regioselective functionalization

Electron-Transfer Kinetics: Bromoferrocene Exhibits Intermediate Oxidation Potential Between Ferrocene and Dimethylferrocene

In electron-transfer kinetic studies using cyclic voltammetry, bromoferrocene demonstrates an oxidation potential (Eox) positioned between ferrocene and dimethylferrocene, consistent with the electron-withdrawing effect of the bromine substituent [1]. This intermediate oxidation potential provides a tunable driving force for electron-transfer reactions that differs from both the parent ferrocene (more easily oxidized) and electron-rich dimethylferrocene (most easily oxidized).

electrochemistry electron transfer redox mediator

Multigram Scalability: Bromoferrocene Serves as the Sole Verified Precursor to 1,3-Diiodoferrocene

Bromoferrocene is the only monohaloferrocene for which a validated four-step synthetic route to 1,3-diiodoferrocene has been established and executed on multigram scale, achieving an overall yield of 41% [1]. Neither chloroferrocene nor iodoferrocene has been reported to yield 1,3-diiodoferrocene via an analogous scalable sequence; the halogen scrambling that plagues iodoferrocene and the inertness of chloroferrocene in key transformation steps preclude similar utility.

multigram synthesis ferrocene derivatives 1,3-disubstitution

Purity Specification and Physical Form: Commercial Bromoferrocene Available at ≥95% (GC) with Defined Melting Point Range

Commercially sourced bromoferrocene (CAS 1273-73-0) is available from multiple reputable vendors with purity specifications ≥95% (GC) and defined melting point ranges (31-33°C to 33-37°C, depending on supplier) . In contrast, iodoferrocene is less widely stocked and more prone to decomposition upon storage, while chloroferrocene is commercially available but lacks the balanced reactivity profile required for many downstream applications [1].

organometallic reagent quality control procurement specification

Validated Application Scenarios for Bromoferrocene Procurement


Synthesis of Chiral 1,2-Disubstituted Ferrocenyl Ligands for Asymmetric Catalysis

Bromoferrocene enables direct access to 1,2-disubstituted ferrocenes via low-temperature LiTMP-mediated ortho-deprotonation and electrophile trapping—a regioselective pathway unavailable with iodoferrocene due to halogen scrambling. This application scenario is validated by the demonstrated synthesis of 2-bromo-1-iodoferrocene and related 1,2-disubstituted derivatives, which serve as precursors to chiral phosphine ligands used in asymmetric hydrogenation and cross-coupling catalysis [1].

Multigram-Scale Preparation of 1,3-Disubstituted Ferrocene Derivatives for Materials Science

Bromoferrocene is the only monohaloferrocene with a published, multigram-scale synthetic route to 1,3-diiodoferrocene (41% overall yield over four steps). This intermediate has been further converted to symmetrically 1,3-disubstituted ferrocenes bearing aldehyde, ester, nitrile, and vinyl functional groups—building blocks for ferrocene-containing polymers, redox-active metal-organic frameworks, and electrochromic materials [1].

Electrochemical Studies and Sensor Development Requiring Tunable Redox Potential

The electron-withdrawing bromine substituent shifts the oxidation potential of bromoferrocene relative to unsubstituted ferrocene, providing a tunable redox center for electrochemical studies. This property supports the development of ferrocene-based electrochemical sensors, redox mediators in biosensors, and molecular electronics where precise control over electron-transfer driving force is required. Class-level inference from systematic substituent effect studies confirms that halogen substitution enables predictable redox tuning via Hammett linear free-energy relationships [2].

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